molecular formula C14H15N3O3S B12206750 Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate

Cat. No.: B12206750
M. Wt: 305.35 g/mol
InChI Key: ACEQMBSIBANWKQ-UHFFFAOYSA-N
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Description

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the hydroxy and benzyl groups. The final step involves the esterification of the compound to form the ethyl ester.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.

    Introduction of Hydroxy and Benzyl Groups: The hydroxy group can be introduced through hydroxylation reactions, while the benzyl group can be added via benzylation reactions using benzyl halides and a suitable base.

    Esterification: The final step involves the esterification of the compound using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrotriazines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate involves its interaction with specific molecular targets and pathways. The hydroxy and benzyl groups play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can be compared with other triazine derivatives such as:

    Ethyl 2-[5-hydroxy-6-phenyl-1,2,4-triazin-3-ylthio]acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 2-[5-hydroxy-6-methyl-1,2,4-triazin-3-ylthio]acetate: Contains a methyl group instead of a benzyl group.

    Ethyl 2-[5-hydroxy-6-ethyl-1,2,4-triazin-3-ylthio]acetate: Contains an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Chemical Structure and Properties

Ethyl 2-[5-hydroxy-6-benzyl-1,2,4-triazin-3-ylthio]acetate can be characterized by its unique triazine structure, which is known for various biological activities. The compound features a benzyl group and a hydroxyl substituent, which may enhance its reactivity and interaction with biological targets.

Molecular Formula

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 290.34 g/mol

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazine derivatives. This compound has been evaluated against various bacterial strains. The results indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Bacillus subtilis1825

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival. The presence of the hydroxyl group in the compound is believed to facilitate hydrogen bonding with target proteins, enhancing its binding affinity.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of triazine derivatives. It has been found that modifications to the benzyl group can significantly affect biological activity. For instance, substituents on the benzyl ring can enhance or reduce antimicrobial and anticancer properties.

Summary of Findings

  • Antimicrobial Activity : Effective against Gram-positive bacteria with varying MIC values.
  • Cytotoxicity : Induces apoptosis in cancer cell lines; effective concentration ranges identified.
  • Mechanism : Involves enzyme inhibition and protein interactions mediated by functional groups.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H15N3O3S/c1-2-20-12(18)9-21-14-15-13(19)11(16-17-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,17,19)

InChI Key

ACEQMBSIBANWKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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